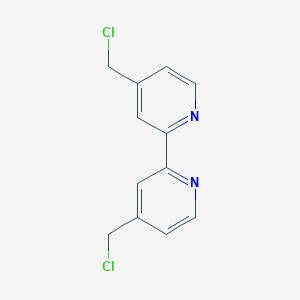

4,4'-Bis(chloromethyl)-2,2'-bipyridyl

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(chloromethyl)-2-[4-(chloromethyl)pyridin-2-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2N2/c13-7-9-1-3-15-11(5-9)12-6-10(8-14)2-4-16-12/h1-6H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZKSOWFFOHQARA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1CCl)C2=NC=CC(=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00441813 | |

| Record name | 4,4'-Bis(chloromethyl)-2,2'-bipyridyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138219-98-4 | |

| Record name | 4,4'-Bis(chloromethyl)-2,2'-bipyridyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-Bis(chloromethyl)-2,2'-bipyridyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 4,4'-Bis(chloromethyl)-2,2'-bipyridyl

Foreword

Welcome to this in-depth technical guide on 4,4'-Bis(chloromethyl)-2,2'-bipyridyl. This document is crafted for researchers, scientists, and professionals in drug development and materials science who seek a comprehensive understanding of this versatile building block. As a Senior Application Scientist, my goal is to not only present established protocols but to also provide insights into the causality behind experimental choices, ensuring a deeper and more practical understanding. This guide will navigate through the synthesis, properties, and diverse applications of this compound, grounded in authoritative references and practical expertise.

Introduction: The Strategic Importance of this compound

This compound is a key organic compound characterized by a bipyridine core functionalized with two reactive chloromethyl groups. This unique structure bestows upon it a dual functionality: the bipyridine moiety serves as an excellent chelating ligand for a wide range of metal ions, while the chloromethyl groups are susceptible to nucleophilic substitution, allowing for a diverse array of chemical modifications. This versatility makes it a highly valuable precursor in the synthesis of novel ligands, functional polymers, and advanced materials with applications spanning catalysis, luminescence, and medicine.

The electron-withdrawing nature of the bipyridine ring system enhances the electrophilicity of the benzylic carbons in the chloromethyl groups, making them highly reactive towards nucleophiles. This reactivity is the cornerstone of its utility as a versatile building block in synthetic chemistry.

Synthesis of this compound: A Detailed Protocol and Mechanistic Insights

The most common and efficient synthesis of this compound commences with the readily available precursor, 4,4'-dimethyl-2,2'-bipyridine. The key transformation is the chlorination of the methyl groups. A well-established and reliable method for this is a two-step process involving silylation followed by chlorination.

Synthetic Workflow

The overall synthetic strategy is depicted in the workflow diagram below:

"4,4'-Bis(chloromethyl)-2,2'-bipyridyl molecular structure"

An In-depth Technical Guide to the Molecular Structure, Synthesis, and Applications of 4,4'-Bis(chloromethyl)-2,2'-bipyridyl

Abstract

This technical guide offers a comprehensive examination of this compound, a pivotal bifunctional ligand in contemporary chemical research. We delve into its nuanced molecular architecture, supported by an analysis of expected spectroscopic signatures and crystallographic trends observed in analogous compounds. A detailed, field-tested protocol for its synthesis via radical chlorination of 4,4'-dimethyl-2,2'-bipyridyl is presented, with a focus on the causal factors dictating experimental choices to ensure procedural robustness. The guide further explores the reactivity of the strategic chloromethyl groups, which serve as versatile handles for nucleophilic substitution. Finally, we survey its broad applications as a foundational building block in the construction of coordination polymers, functional materials, and surface-modified systems, making this document an essential resource for researchers in materials science, catalysis, and drug development.

Introduction: A Versatile Bipyridyl Building Block

The 2,2'-bipyridyl (bpy) framework is a cornerstone of coordination chemistry, prized for its capacity to form stable chelate complexes with a vast range of metal ions.[1] The strategic functionalization of this scaffold is a powerful approach to designing sophisticated molecular systems. This compound exemplifies this design principle, integrating the robust chelating ability of the bipyridyl core with the reactive potential of two chloromethyl groups. These benzylic chloride moieties are highly susceptible to nucleophilic substitution, enabling the covalent linkage of the bipyridyl unit into larger supramolecular assemblies, polymers, or onto surfaces. This dual functionality has established this compound as an indispensable precursor in the synthesis of advanced materials, including metal-organic frameworks (MOFs) and bespoke catalytic systems.[1][2]

Molecular Structure and Characterization

A thorough understanding of the three-dimensional structure and electronic properties of this compound is critical for predicting its behavior in chemical synthesis and materials applications.

Conformational Analysis of the Bipyridyl Core

In its uncoordinated state, the 2,2'-bipyridyl backbone typically adopts a transoid conformation, with the nitrogen atoms oriented away from each other. This arrangement minimizes steric hindrance between the hydrogen atoms at the 3 and 3' positions. Upon chelation to a metal ion, a low-energy rotation around the central C2-C2' bond occurs, allowing the ligand to adopt the cisoid conformation necessary for bidentate coordination.

Spectroscopic Characterization

| Technique | Expected Features | Interpretation |

| ¹H NMR | Aromatic protons are anticipated to appear as a set of doublets and a singlet in the δ 7.5-8.7 ppm region. A sharp singlet corresponding to the four equivalent chloromethyl protons is expected around δ 4.6-4.8 ppm. | The symmetry of the molecule would lead to a simplified aromatic region with three distinct signals. The downfield shift of the chloromethyl protons is due to the electronegativity of the adjacent chlorine atom. |

| ¹³C NMR | Aromatic carbon signals are predicted in the δ 120-158 ppm range. The chloromethyl carbon should appear as a distinct peak around δ 45-47 ppm. | The number of unique carbon signals will reflect the molecule's C₂ symmetry. |

| Infrared (IR) | Characteristic C=N and C=C stretching vibrations of the pyridine rings are expected in the 1600-1400 cm⁻¹ region. A strong C-Cl stretching band should be observable in the 800-650 cm⁻¹ range. | These vibrational modes confirm the presence of the bipyridyl core and the chloromethyl functional groups. |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M⁺) cluster with a characteristic isotopic pattern for a molecule containing two chlorine atoms (M⁺, [M+2]⁺, [M+4]⁺). Common fragmentation pathways include the loss of a chlorine radical ([M-Cl]⁺) and a chloromethyl radical ([M-CH₂Cl]⁺). | This technique is crucial for confirming the molecular weight (250.12 g/mol ) and elemental composition. |

Crystallographic Insights

While a specific crystal structure for this compound is not publicly deposited, data from its hydroxylated counterpart, 4,4'-bis(hydroxymethyl)-2,2'-bipyridine, reveals a nearly planar bipyridyl core in the solid state.[3] It is expected that the chloromethyl derivative would adopt a similar conformation, with the crystal packing likely influenced by weak intermolecular interactions such as C-H···Cl hydrogen bonds.

Synthesis and Experimental Protocols

The most common and efficient synthesis of this compound involves the free-radical chlorination of 4,4'-dimethyl-2,2'-bipyridyl.

Detailed Synthetic Protocol

This robust procedure is adapted from a well-established method published in Organic Syntheses.[4]

Materials:

-

4,4'-Dimethyl-2,2'-bipyridyl

-

N-Chlorosuccinimide (NCS)

-

Benzoyl peroxide (BPO)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Ethanol (for recrystallization)

Experimental Workflow:

Caption: Step-by-step workflow for the synthesis of this compound.

Procedural Steps:

-

Reaction Setup: To a solution of 4,4'-dimethyl-2,2'-bipyridyl in anhydrous CCl₄ in a round-bottom flask equipped with a reflux condenser, add N-chlorosuccinimide (2.2 equivalents) and a catalytic amount of benzoyl peroxide.

-

Reaction Execution: Heat the mixture to reflux with vigorous stirring. Monitor the reaction's progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct. Transfer the filtrate to a separatory funnel and wash sequentially with saturated NaHCO₃ solution and brine.[4]

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.

-

Purification: The crude solid can be purified by recrystallization from hot ethanol to yield the product as a white crystalline solid.[4]

Rationale for Experimental Choices

-

N-Chlorosuccinimide (NCS): NCS is employed as a safe and efficient source of chlorine radicals, avoiding the hazards associated with using gaseous chlorine.

-

Benzoyl Peroxide (BPO): BPO acts as a radical initiator, which upon thermal decomposition, initiates the chain reaction necessary for the chlorination of the benzylic methyl groups.

-

Aqueous Wash: The NaHCO₃ wash is critical for neutralizing any acidic byproducts, such as HCl, which could compromise the stability of the final product.

Reactivity and Applications

The synthetic utility of this compound is primarily derived from the reactivity of its chloromethyl groups, which act as excellent electrophiles.

Nucleophilic Substitution Reactions

The chloromethyl groups readily undergo Sₙ2 reactions with a wide range of nucleophiles, including amines, thiols, alcohols, and carboxylates. This allows for the facile covalent attachment of the bipyridyl moiety to other molecules or materials.

Caption: General scheme for nucleophilic substitution on this compound.

Applications in Materials Science and Catalysis

-

Coordination Chemistry and MOFs: This ligand is extensively used to construct coordination polymers and metal-organic frameworks. The bipyridyl unit chelates to metal centers, forming the structural nodes, while the reactive chloromethyl groups can be used for post-synthetic modification to introduce new functionalities within the porous material.[2]

-

Polymer Chemistry: It can act as a cross-linker or a monomer in polymerization reactions, leading to the formation of polymers with embedded metal-binding sites, which are useful in catalysis and sensing applications.[2]

-

Surface Functionalization: The reactive nature of the chloromethyl groups allows for the covalent grafting of the bipyridyl ligand onto the surfaces of materials like silica, gold, or carbon nanotubes. These modified surfaces can then be used to immobilize metal catalysts or create chemical sensors.

Conclusion

This compound is a testament to the power of rational ligand design. Its structure, combining a stable chelating core with reactive peripheral groups, provides a robust and versatile platform for chemical innovation. The synthetic accessibility and predictable reactivity of this molecule ensure its continued importance as a building block for the next generation of functional materials, from advanced catalysts to sophisticated drug delivery systems. This guide provides the foundational knowledge and practical protocols necessary for researchers to harness the full potential of this remarkable compound.

References

"spectroscopic data for 4,4'-Bis(chloromethyl)-2,2'-bipyridyl"

An In-Depth Technical Guide to the Spectroscopic Characterization of 4,4'-Bis(chloromethyl)-2,2'-bipyridyl

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound, a key building block in coordination chemistry and materials science. The guide is intended for researchers, scientists, and professionals in drug development and related fields. It details the theoretical and practical aspects of various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as they apply to the structural elucidation and purity assessment of this compound. The document combines established experimental data with predictive analysis based on the molecular structure, offering insights into the causality behind experimental choices and ensuring a self-validating system of protocols.

Introduction: The Significance of this compound

This compound is a versatile bifunctional ligand extensively utilized in the synthesis of coordination polymers, metal-organic frameworks (MOFs), and functional materials. Its bipyridyl core provides a strong chelating site for a wide range of metal ions, while the two chloromethyl groups at the 4 and 4' positions offer reactive sites for further functionalization, enabling the construction of complex supramolecular architectures.

Accurate and thorough spectroscopic characterization is paramount to confirm the identity, purity, and stability of this compound. Each spectroscopic technique provides a unique piece of the structural puzzle, and together they offer a detailed "fingerprint" of the molecule. This guide will delve into the key spectroscopic methods for its characterization, providing both the expected data and the protocols to obtain them.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, ¹H and ¹³C NMR provide unambiguous evidence for its molecular structure and purity.

Expected ¹H and ¹³C NMR Data

The following tables summarize the reported NMR data for this compound in deuterated chloroform (CDCl₃).[1]

Table 1: ¹H NMR Data for this compound (300 MHz, CDCl₃) [1]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.70 | Doublet (d) | 2H | H-6, H-6' |

| 8.43 | Singlet (s) | 2H | H-3, H-3' |

| 7.38 | Doublet of Doublets (dd) | 2H | H-5, H-5' |

| 4.63 | Singlet (s) | 4H | -CH₂Cl |

Table 2: ¹³C NMR Data for this compound (75 MHz, CDCl₃) [1]

| Chemical Shift (δ, ppm) | Assignment |

| 155.8 | C-2, C-2' |

| 149.4 | C-6, C-6' |

| 146.7 | C-4, C-4' |

| 122.8 | C-5, C-5' |

| 120.1 | C-3, C-3' |

| 43.9 | -CH₂Cl |

Interpretation and Experimental Rationale

The simplicity of the ¹H NMR spectrum, with only four distinct signals, is indicative of the molecule's C₂ symmetry. The downfield chemical shifts of the aromatic protons are characteristic of the electron-deficient pyridine rings. The singlet at 4.63 ppm, integrating to four protons, is a clear signature of the two equivalent chloromethyl groups.

The ¹³C NMR spectrum further confirms the symmetrical nature of the molecule with six distinct carbon signals. The chemical shift of the chloromethyl carbon at 43.9 ppm is consistent with an sp³-hybridized carbon attached to an electronegative chlorine atom.

Experimental Protocol for NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

-

NMR tube (5 mm)

-

NMR spectrometer (300 MHz or higher)

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of CDCl₃ in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to the NMR tube.

-

Spectrometer Setup: Insert the NMR tube into the spectrometer's probe.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of CDCl₃ and perform automatic or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard single-pulse acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

-

Data Processing: Process the acquired free induction decays (FIDs) by applying a Fourier transform, phase correction, and baseline correction.

-

Data Analysis: Integrate the signals in the ¹H spectrum and reference both spectra to the TMS signal at 0.00 ppm.

NMR Experimental Workflow

Caption: Workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS): Confirming Molecular Weight and Elemental Composition

Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound. For this compound, MS is particularly useful for confirming the presence of two chlorine atoms through their characteristic isotopic pattern.

Predicted Mass Spectrum Data

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z (predicted) | Ion | Relative Abundance | Notes |

| 252.02 | [M]⁺ | 100% | Molecular ion with two ³⁵Cl atoms |

| 254.02 | [M+2]⁺ | 65% | Molecular ion with one ³⁵Cl and one ³⁷Cl atom |

| 256.02 | [M+4]⁺ | 10% | Molecular ion with two ³⁷Cl atoms |

| 217.05 | [M-Cl]⁺ | Variable | Fragment ion from loss of a chlorine atom |

| 203.06 | [M-CH₂Cl]⁺ | Variable | Fragment ion from loss of a chloromethyl group |

Rationale for Predictions

The molecular formula of this compound is C₁₂H₁₀Cl₂N₂. The predicted molecular ion peak at m/z 252.02 corresponds to the molecule containing two ³⁵Cl isotopes. The presence of two chlorine atoms will result in a characteristic isotopic cluster for the molecular ion, with relative intensities of approximately 100:65:10 for the [M]⁺, [M+2]⁺, and [M+4]⁺ peaks, respectively. This isotopic signature is a powerful diagnostic tool for confirming the presence of two chlorine atoms. Common fragmentation pathways would involve the loss of a chlorine radical or a chloromethyl radical.

Experimental Protocol for Mass Spectrometry

Objective: To obtain a mass spectrum of this compound to confirm its molecular weight and isotopic distribution.

Materials:

-

This compound sample

-

Methanol or acetonitrile (HPLC grade)

-

Mass spectrometer (e.g., ESI-QTOF or GC-MS)

Procedure (for ESI-MS):

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in methanol or acetonitrile.

-

Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure mass accuracy.

-

Sample Infusion: Infuse the sample solution into the electrospray ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-500).

-

Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and its isotopic cluster. Compare the observed m/z values and isotopic pattern with the predicted values.

Mass Spectrometry Experimental Workflow

Caption: Workflow for mass spectrometric analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum provides a "fingerprint" of the molecule's vibrational modes.

Predicted IR Absorption Data

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100-3000 | Aromatic C-H stretch | Medium-Weak |

| 1600-1580 | C=N stretch (pyridine ring) | Strong |

| 1550-1450 | C=C stretch (pyridine ring) | Medium-Strong |

| 1420-1380 | CH₂ scissoring | Medium |

| 850-800 | C-H out-of-plane bend | Strong |

| 750-650 | C-Cl stretch | Strong |

Rationale for Predictions

The predicted IR spectrum is based on the characteristic vibrational frequencies of the functional groups present in this compound. The aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region. The C=N and C=C stretching vibrations of the bipyridyl core will give rise to strong absorptions in the 1600-1450 cm⁻¹ region. A key feature will be the strong absorption band in the 750-650 cm⁻¹ range, corresponding to the C-Cl stretching vibration of the chloromethyl groups.

Experimental Protocol for IR Spectroscopy

Objective: To obtain an IR spectrum of this compound to identify its characteristic functional groups.

Materials:

-

This compound sample

-

Potassium bromide (KBr, IR grade)

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer

Procedure (for KBr pellet):

-

Sample Preparation: Grind a small amount (1-2 mg) of the sample with approximately 100 mg of dry KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the major absorption bands and assign them to the corresponding functional group vibrations.

IR Spectroscopy Experimental Workflow

Caption: Workflow for IR spectroscopic analysis.

UV-Vis Spectroscopy: Investigating Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic systems like this compound, this technique is useful for studying the π-conjugated system.

Predicted UV-Vis Absorption Data

Table 5: Predicted UV-Vis Absorption Maxima for this compound (in Ethanol)

| λₘₐₓ (nm) (predicted) | Electronic Transition | Molar Absorptivity (ε) |

| ~240-250 | π → π | High |

| ~280-290 | π → π | High |

| ~310-330 | n → π* | Low |

Rationale for Predictions

The UV-Vis spectrum of this compound is expected to be dominated by intense π → π* transitions associated with the bipyridyl chromophore, similar to the parent 4,4'-bipyridine. These typically appear as two strong absorption bands in the 240-290 nm range. A weaker n → π* transition, arising from the non-bonding electrons on the nitrogen atoms, may be observed as a shoulder or a separate band at a longer wavelength. The chloromethyl substituents are not expected to significantly alter the position of these absorption maxima compared to the parent 4,4'-dimethyl-2,2'-bipyridine.

Experimental Protocol for UV-Vis Spectroscopy

Objective: To obtain the UV-Vis absorption spectrum of this compound.

Materials:

-

This compound sample

-

Ethanol or other suitable UV-transparent solvent (spectroscopic grade)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Sample Preparation: Prepare a stock solution of the sample of known concentration in the chosen solvent. From this, prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0.

-

Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up.

-

Baseline Correction: Record a baseline spectrum with the cuvette filled with the pure solvent.

-

Data Acquisition: Record the absorption spectrum of the sample solution over the desired wavelength range (e.g., 200-400 nm).

-

Data Analysis: Identify the wavelengths of maximum absorbance (λₘₐₓ) and, if the concentration is known accurately, calculate the molar absorptivity (ε).

UV-Vis Spectroscopy Experimental Workflow

Caption: Workflow for UV-Vis spectroscopic analysis.

Summary of Spectroscopic Data

The following table provides a consolidated summary of the key spectroscopic data for this compound.

Table 6: Consolidated Spectroscopic Data for this compound

| Technique | Key Data |

| ¹H NMR (CDCl₃) | δ 8.70 (d, 2H), 8.43 (s, 2H), 7.38 (dd, 2H), 4.63 (s, 4H)[1] |

| ¹³C NMR (CDCl₃) | δ 155.8, 149.4, 146.7, 122.8, 120.1, 43.9[1] |

| Mass Spectrometry | Predicted [M]⁺ at m/z 252.02 with a characteristic isotopic cluster for two chlorine atoms. |

| IR Spectroscopy | Predicted strong absorptions at ~1600-1580 cm⁻¹ (C=N), ~1550-1450 cm⁻¹ (C=C), and ~750-650 cm⁻¹ (C-Cl). |

| UV-Vis Spectroscopy | Predicted λₘₐₓ at ~240-250 nm and ~280-290 nm (π → π* transitions). |

References

An In-depth Technical Guide to the Solubility of 4,4'-Bis(chloromethyl)-2,2'-bipyridyl in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4,4'-Bis(chloromethyl)-2,2'-bipyridyl, a critical building block in coordination chemistry and materials science.[1] Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for researchers to determine solubility experimentally. It includes a detailed experimental protocol for both qualitative and quantitative solubility determination, a predicted qualitative solubility profile in common organic solvents based on chemical principles, and a visual representation of the experimental workflow. This guide is intended to be a valuable resource for scientists and professionals working with this compound in various research and development applications, including the synthesis of functional materials and pharmaceutical compounds.

Introduction to this compound

This compound is a derivative of 2,2'-bipyridine, featuring reactive chloromethyl groups at the 4 and 4' positions of the pyridine rings. The 2,2'-bipyridine core is a widely utilized ligand in coordination chemistry, known for its ability to form stable chelate complexes with a vast array of transition metals.[1] The presence of the two highly reactive chloromethyl groups makes this compound a versatile precursor, allowing for facile functionalization and tethering to other molecular systems, polymers, or surfaces.[1] This dual functionality is pivotal in the construction of metallosupramolecular architectures, functional polymers, and photosensitizers for applications in catalysis and solar energy conversion.[1]

A fundamental understanding of the solubility of this compound in various organic solvents is paramount for its effective utilization. The choice of solvent directly impacts reaction kinetics, purification methods such as recrystallization, and the formation of desired supramolecular structures. This guide aims to provide both predicted and experimentally verifiable insights into its solubility profile.

Predicted Qualitative Solubility Profile

In the absence of extensive empirical data, the solubility of an organic compound can be predicted based on its molecular structure by applying the "like dissolves like" principle.[2] The this compound molecule possesses a moderately polar bipyridine core with two nitrogen atoms capable of hydrogen bonding, and two chloromethyl groups which add to the overall polarity. The aromatic rings also allow for potential π-π stacking interactions.

Based on these structural features, a predicted qualitative solubility profile in a range of common organic solvents is presented in Table 1. It is crucial to emphasize that these are predictions and should be confirmed experimentally using the protocols detailed in the subsequent sections.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents at Ambient Temperature

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | The high polarity of DMSO should effectively solvate the polar regions of the molecule. |

| N,N-Dimethylformamide (DMF) | Soluble | Similar to DMSO, DMF is a highly polar aprotic solvent capable of strong dipole-dipole interactions. | |

| Acetonitrile (ACN) | Soluble | Acetonitrile is a polar aprotic solvent, and its use in the synthesis of this compound suggests at least moderate solubility.[3] | |

| Acetone | Moderately Soluble | Acetone's moderate polarity may allow for some dissolution, but it might be less effective than more polar aprotic solvents. | |

| Polar Protic | Methanol (MeOH) | Moderately Soluble | The hydroxyl group of methanol can engage in hydrogen bonding with the nitrogen atoms of the bipyridine core, but the overall non-polar character of the molecule may limit high solubility. |

| Ethanol (EtOH) | Moderately Soluble | The successful recrystallization from hot ethanol indicates good solubility at elevated temperatures and likely moderate to low solubility at room temperature.[3] | |

| Water | Insoluble | Despite the presence of polar groups, the large hydrophobic bipyridine backbone and the non-polar chloromethyl groups are expected to make it insoluble in water. | |

| Nonpolar | Dichloromethane (DCM) | Soluble | The use of dichloromethane for extraction during its synthesis suggests good solubility.[3] Its ability to engage in dipole-dipole interactions with the chloromethyl groups is a contributing factor. |

| Chloroform (CHCl₃) | Soluble | Similar in polarity to DCM, chloroform is expected to be a good solvent. | |

| Tetrahydrofuran (THF) | Moderately Soluble | THF has a moderate polarity and can act as a hydrogen bond acceptor, which may lead to some degree of solubility. | |

| Toluene | Sparingly Soluble | The aromatic nature of toluene may allow for some π-π stacking interactions with the bipyridine rings, but the overall polarity difference will likely limit solubility. | |

| Hexane | Insoluble | As a nonpolar aliphatic hydrocarbon, hexane is unlikely to dissolve the moderately polar this compound. |

Experimental Determination of Solubility

To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. This section outlines protocols for both qualitative and quantitative solubility determination.

Health and Safety Precautions

This compound is a hazardous chemical. Safety data sheets indicate that it may be corrosive and can cause severe skin burns and eye damage.[1][4] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times. All handling of the solid and its solutions should be performed in a well-ventilated fume hood.

Qualitative Solubility Determination

This simple and rapid method provides a preliminary assessment of solubility in various solvents.

Materials:

-

This compound

-

A selection of organic solvents (as listed in Table 1)

-

Small vials or test tubes with caps

-

Spatula

-

Vortex mixer

Procedure:

-

Sample Preparation: Add approximately 5-10 mg of this compound to a series of labeled vials.

-

Solvent Addition: Add 1 mL of the chosen solvent to each vial.

-

Mixing: Securely cap the vials and vortex each sample for 1-2 minutes at room temperature.

-

Observation: Visually inspect each vial against a dark background to determine the extent of dissolution.

-

Classification:

-

Soluble: The solid completely dissolves, resulting in a clear solution.

-

Sparingly Soluble: A small amount of solid remains undissolved, or the solution appears hazy.

-

Insoluble: The majority of the solid does not dissolve.

-

-

Record: Document the observations for each solvent.

Quantitative Solubility Determination

For applications requiring precise concentration data, a quantitative determination of solubility is essential. The following protocol utilizes UV-Vis spectroscopy, a widely accessible and reliable technique for quantifying chromophoric compounds. Alternatively, HPLC can be employed for more complex matrices or for compounds lacking a strong UV chromophore.[5][6][7]

3.3.1. Principle

This method involves preparing a saturated solution of this compound in a chosen solvent at a specific temperature. After allowing the solution to reach equilibrium, the undissolved solid is removed, and the concentration of the dissolved solute in the supernatant is determined by measuring its absorbance and comparing it to a pre-established calibration curve.

3.3.2. Experimental Workflow for Quantitative Solubility Determination

Figure 1. Workflow for quantitative solubility determination.

3.3.3. Detailed Protocol

Part A: Preparation of Calibration Curve

-

Determine the Wavelength of Maximum Absorbance (λmax):

-

Prepare a dilute solution of this compound in the solvent of interest.

-

Scan the absorbance of the solution over a relevant UV range (e.g., 200-400 nm) using a UV-Vis spectrophotometer to identify the λmax.

-

-

Prepare a Stock Solution:

-

Accurately weigh a precise amount of this compound and dissolve it in a known volume of the chosen solvent in a volumetric flask.

-

-

Prepare Standard Solutions:

-

Perform a series of accurate serial dilutions of the stock solution to create at least five standard solutions of known concentrations.

-

-

Measure Absorbance of Standards:

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

-

Construct the Calibration Curve:

-

Plot a graph of absorbance versus concentration for the standard solutions.

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be close to 1 for a good linear fit.

-

Part B: Determination of Saturated Solubility

-

Prepare the Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed vial. "Excess" means that a visible amount of undissolved solid remains.

-

-

Equilibration:

-

Agitate the mixture (e.g., using a shaker or magnetic stirrer) in a constant temperature bath for a sufficient period (e.g., 24 hours) to ensure that equilibrium is reached.[8]

-

-

Phase Separation:

-

Allow the undissolved solid to settle. To ensure complete removal of solid particles, centrifuge the sample or filter it through a syringe filter (e.g., 0.2 µm PTFE).

-

-

Sample Preparation and Measurement:

-

Accurately dilute a known volume of the clear supernatant with the same solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at the λmax.

-

-

Calculation of Solubility:

-

Use the measured absorbance and the equation of the calibration curve to calculate the concentration of the diluted sample.

-

Account for the dilution factor to determine the concentration of the original saturated solution. This concentration represents the solubility of this compound in that solvent at the specified temperature.

-

Conclusion

This technical guide has provided a detailed framework for understanding and experimentally determining the solubility of this compound in organic solvents. The predicted solubility profile serves as a valuable starting point for solvent selection, while the comprehensive qualitative and quantitative experimental protocols offer a reliable means of obtaining precise solubility data. Adherence to the outlined safety precautions is imperative when working with this compound. The information and methodologies presented herein are intended to empower researchers, scientists, and drug development professionals to effectively utilize this important chemical intermediate in their diverse applications.

References

- 1. 4,4'-Bis(bromomethyl)-2,2'-bipyridine|CAS 134457-14-0 [benchchem.com]

- 2. youtube.com [youtube.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. This compound | 138219-98-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. pharmaguru.co [pharmaguru.co]

- 6. sciforum.net [sciforum.net]

- 7. researchgate.net [researchgate.net]

- 8. ingentaconnect.com [ingentaconnect.com]

Methodological & Application

Application Notes & Protocols: The Strategic Use of 4,4'-Bis(chloromethyl)-2,2'-bipyridyl in the Synthesis of Advanced Metal Complexes

Introduction: Beyond a Simple Ligand

In the vast landscape of coordination chemistry, 2,2'-bipyridine (bpy) is a foundational scaffold, celebrated for its robust bidentate chelation to a wide array of metal ions.[1][2] However, the strategic functionalization of this core structure unlocks unparalleled potential in materials science, catalysis, and medicinal chemistry. 4,4'-Bis(chloromethyl)-2,2'-bipyridyl (bcbpy) exemplifies this evolution. It is not merely a spectator ligand; it is a versatile and reactive building block. The defining feature of bcbpy is the presence of two chloromethyl groups at the 4 and 4' positions. These groups serve as highly reactive handles for post-coordination modification, allowing the ligand and its corresponding metal complexes to be covalently integrated into larger architectures such as polymers or anchored to solid supports.[3][4][5]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, characterization, and application of metal complexes derived from this compound. We will delve into field-proven protocols, explain the causality behind experimental choices, and explore the diverse applications stemming from the unique reactivity of this ligand.

Part 1: The Ligand - Properties and Handling

Understanding the inherent properties of this compound is critical for its successful application. The chloromethyl groups, while being the source of its versatility, are also its primary point of vulnerability.

1.1. Reactivity and Stability

The benzylic chlorides of the chloromethyl groups are excellent leaving groups, making them susceptible to nucleophilic substitution.[4] This is the desired reactivity for functionalization but also a potential pathway for degradation.

-

Primary Degradation Pathway: Nucleophilic substitution by common nucleophiles such as water (hydrolysis to form hydroxymethyl-bipyridine) or alcohols (alcoholysis to form alkoxymethyl-bipyridine) is the most common degradation route.[6]

-

Storage Recommendations: To maintain purity and reactivity, bcbpy should be stored as a dry solid in a cool, dark, and moisture-free environment, such as a desiccator or an inert atmosphere glovebox.[6] Storing the ligand in solution, particularly in protic or nucleophilic solvents, for extended periods should be avoided.[6]

1.2. Physicochemical Data Summary

| Property | Value | Rationale & Implications |

| Molecular Formula | C₁₂H₁₀Cl₂N₂ | Provides the basis for molecular weight and elemental analysis calculations. |

| Molecular Weight | 253.13 g/mol | Essential for accurate molar calculations in synthesis protocols. |

| Appearance | Off-white to light yellow crystalline solid | Visual check for purity; significant deviation in color may indicate impurities or degradation. |

| Solubility | Soluble in chlorinated solvents (DCM, chloroform), THF, DMF; sparingly soluble in alcohols; insoluble in water. | Dictates the choice of solvent systems for synthesis and purification, minimizing degradation from protic solvents. |

Part 2: Synthesis of Metal Complexes - Strategies and Protocols

The synthesis of metal complexes with bcbpy requires careful consideration of the metal center's lability and the reaction conditions to avoid unwanted side reactions at the chloromethyl sites.

2.1. Causality of Synthetic Strategy: Direct Chelation vs. Post-Coordination Modification

The choice of synthetic route is dictated by the kinetic inertness of the target metal center.

-

For Labile Metal Ions (e.g., Cu(I), Co(II), Zn(II)): Direct chelation under mild, anhydrous conditions is often successful. The metal ion coordinates rapidly with the bipyridine core before significant nucleophilic attack on the chloromethyl groups can occur.

-

For Inert Metal Ions (e.g., Ru(II), Pt(II)): These metals typically require higher temperatures and polar solvents to facilitate ligand substitution.[7] These conditions are harsh and can lead to the degradation of the bcbpy ligand. A more robust and higher-yielding strategy is to first chelate a more stable precursor ligand, 4,4'-bis(hydroxymethyl)-2,2'-bipyridine, and then convert the hydroxyl groups to chloromethyl groups on the coordinated complex.[7] This "OH to Cl" methodology protects the reactive functionality until the stable metal complex is formed.

Protocol 1: Direct Chelation with a Labile Metal Ion (Cobalt (II) Complex)

This protocol describes the synthesis of a homogeneous catalyst precursor, [CoCl₂(C₁₂H₁₀Cl₂N₂)].[5]

Objective: To synthesize a cobalt(II) complex via direct chelation for applications in homogeneous catalysis.

Materials:

-

This compound (bcbpy)

-

Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

-

Ethanol (anhydrous)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

Step-by-Step Procedure:

-

Preparation: In a 50 mL round-bottom flask, dissolve 253 mg (1.0 mmol) of this compound in 25 mL of anhydrous ethanol. Stir until fully dissolved.

-

Reagent Addition: To this solution, add 238 mg (1.0 mmol) of cobalt(II) chloride hexahydrate.[5] A color change should be observed as the complex begins to form.

-

Reaction: Stir the mixture at room temperature for 2 hours. The product will begin to precipitate.

-

Isolation: Collect the resulting solid by vacuum filtration.

-

Washing: Wash the collected solid with a small amount of cold ethanol (2 x 5 mL) and then with diethyl ether (2 x 5 mL) to remove any unreacted starting materials and residual solvent.

-

Drying: Dry the product under vacuum to yield the [CoCl₂(C₁₂H₁₀Cl₂N₂)] complex as a colored solid.

Trustworthiness Check: The success of the synthesis should be verified by characterization methods outlined in Part 3. FT-IR spectroscopy should confirm the coordination of the bipyridine ring, and elemental analysis should match the calculated values for the desired complex.

Protocol 2: The "OH to Cl" Strategy for Inert Metal Ions (Ruthenium (II) Complex)

This two-step protocol is superior for synthesizing inert metal complexes like those of Ruthenium(II), preventing ligand degradation.[7]

Objective: To synthesize a functionalizable Ruthenium(II) complex using a robust, two-step method.

Step 2A: Synthesis of the Hydroxymethyl Precursor Complex

-

Reaction Setup: Synthesize the precursor complex, --INVALID-LINK--₂, by reacting cis-[Ru(bpy)₂Cl₂] with 4,4'-bis(hydroxymethyl)-2,2'-bipyridine in an ethanol/water mixture under reflux, following established literature procedures. This reaction is robust due to the stability of the hydroxymethyl groups.

Step 2B: Conversion to the Chloromethyl Final Product

-

Reagents:

-

--INVALID-LINK--₂ (the precursor complex from Step 2A)

-

Oxalyl chloride or Thionyl chloride (chlorinating agent)

-

N,N-Dimethylformamide (DMF, catalyst)

-

Anhydrous acetonitrile (CH₃CN) or Tetrahydrofuran (THF)

-

-

Procedure:

-

Suspend the precursor complex in anhydrous acetonitrile in a Schlenk flask under an inert atmosphere (e.g., Nitrogen or Argon).

-

Cool the suspension in an ice bath (0 °C).

-

Add a catalytic amount of DMF.

-

Slowly add a solution of oxalyl chloride (or thionyl chloride) in anhydrous acetonitrile dropwise to the cooled suspension.[7]

-

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 4-6 hours.

-

The product, --INVALID-LINK--₂, can be precipitated by the addition of diethyl ether, collected by filtration, washed with diethyl ether, and dried under vacuum.

-

Causality Insight: Using oxalyl chloride with catalytic DMF forms the Vilsmeier reagent in situ, which is a highly effective and mild agent for converting alcohols to chlorides, thus preserving the integrity of the Ru(II) complex.[7]

Caption: Workflow for the robust synthesis of a Ru(II)-bcbpy complex.

Part 3: Essential Characterization

Confirming the structure and purity of the synthesized complexes is a non-negotiable step. A multi-technique approach provides a self-validating system of characterization.

References

Application Notes & Protocols: A Guide to the Synthesis of Ruthenium Complexes with 4,4'-Bis(chloromethyl)-2,2'-bipyridyl

Abstract

Ruthenium(II) polypyridyl complexes are a cornerstone of modern inorganic chemistry, with profound implications for drug development, photodynamic therapy (PDT), and material science.[1][2] The functionalization of these complexes is key to tuning their properties and tethering them to other molecules or surfaces. The ligand 4,4'-Bis(chloromethyl)-2,2'-bipyridyl (bpy(CH₂Cl)₂) is a particularly valuable synthon due to the reactive chloromethyl groups, which serve as versatile handles for post-synthetic modification. However, the direct synthesis of its ruthenium complexes is fraught with challenges, as the ligand is often incompatible with the high-temperature conditions required for coordination to inert metal centers like ruthenium.[3]

This guide provides a comprehensive, field-proven protocol for the successful synthesis of ruthenium complexes bearing the this compound ligand. We circumvent the challenges of direct synthesis by employing a robust, two-stage strategy: first, the synthesis of a stable precursor complex with the more robust 4,4'-Bis(hydroxymethyl)-2,2'-bipyridine (bpy(CH₂OH)₂), followed by a high-yield conversion of the hydroxyl functionalities to the desired chloromethyl groups. This document details the step-by-step methodologies, the rationale behind experimental choices, and the necessary characterization techniques to ensure the synthesis of high-purity target complexes.

The Synthetic Challenge: A Tale of Two Pathways

The synthesis of [Ru(L)₂(bpy(CH₂Cl)₂)]²⁺ (where L is another bipyridine-type ligand) presents a significant hurdle. The conventional approach of refluxing a ruthenium precursor (e.g., RuCl₃ or cis-[Ru(L)₂Cl₂]) with the desired ligand in a high-boiling solvent is often unsuccessful. The C-Cl bond in the 4,4'-bis(chloromethyl) ligand is susceptible to solvolysis or degradation under these harsh conditions, leading to low yields and complex product mixtures.[3]

A more elegant and effective strategy is the "post-complexation modification" approach. This method involves using a stable, precursor ligand—4,4'-Bis(hydroxymethyl)-2,2'-bipyridine—which can withstand the rigors of complexation. Once the stable ruthenium complex is formed, the pendant hydroxyl groups are chemically converted to chloromethyl groups. This pathway offers superior yields and purity.[3]

Diagram 1: Comparison of synthetic pathways for the target complex.

Synthesis of the Hydroxymethyl Precursor Complex

The first stage involves the synthesis of the stable intermediate, --INVALID-LINK--₂. This is achieved by first preparing the common starting material, cis-Dichlorobis(2,2'-bipyridine)ruthenium(II) (cis-[Ru(bpy)₂Cl₂]).

Protocol 2.1: Synthesis of cis-[Ru(bpy)₂Cl₂]

This protocol is adapted from the well-established method by Sullivan et al.[4][5] The presence of LiCl is crucial as it increases the concentration of chloride ions, facilitating the formation of the dichloro complex. DMF serves as both a solvent and a reducing agent for Ru(III) to Ru(II) at high temperatures.

Materials:

-

Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

-

2,2'-bipyridine (bpy)

-

Lithium chloride (LiCl)

-

N,N-Dimethylformamide (DMF)

-

Acetone

-

Diethyl ether

-

Water (deionized)

Procedure:

-

In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine RuCl₃·xH₂O (1.00 g, ~3.8 mmol, 1 equiv.), 2,2'-bipyridine (1.19 g, 7.6 mmol, 2 equiv.), and LiCl (1.0 g).

-

Add 25 mL of DMF to the flask.

-

Heat the mixture to reflux with vigorous stirring under a nitrogen or argon atmosphere for 4-8 hours. The solution color will change from dark brown to a deep reddish-violet.

-

Cool the reaction mixture to room temperature.

-

Pour the solution into 150 mL of rapidly stirring acetone. A dark, microcrystalline precipitate will form.

-

Cool the mixture in an ice bath or freezer (-5 °C) for at least 1 hour to maximize precipitation.[4]

-

Collect the black crystalline solid by vacuum filtration.

-

Wash the solid sequentially with three 20 mL portions of water (to remove LiCl and DMF) and then three 20 mL portions of diethyl ether (to remove organic impurities and aid drying).[5]

-

Dry the product under vacuum. Yield is typically 60-70%. The product can be used in the next step without further purification.

Protocol 2.2: Synthesis of Ru(bpy)₂(bpy(CH₂OH)₂)₂

This step involves a ligand substitution reaction where the two chloride ions in the precursor are replaced by the bidentate 4,4'-Bis(hydroxymethyl)-2,2'-bipyridine ligand.

Materials:

-

cis-[Ru(bpy)₂Cl₂] (from Protocol 2.1)

-

4,4'-Bis(hydroxymethyl)-2,2'-bipyridine

-

Ethanol/Water mixture (e.g., 3:1 v/v)

-

Ammonium hexafluorophosphate (NH₄PF₆) or Potassium hexafluorophosphate (KPF₆)

Procedure:

-

In a round-bottom flask, suspend cis-[Ru(bpy)₂Cl₂] (0.50 g, 1.03 mmol, 1 equiv.) and 4,4'-Bis(hydroxymethyl)-2,2'-bipyridine (0.24 g, 1.11 mmol, 1.08 equiv.) in 40 mL of an ethanol/water (3:1) mixture.

-

Reflux the mixture with stirring under an inert atmosphere for 4-6 hours. The solution will turn from a deep violet to a clear, reddish-orange color, indicating the formation of the tris-chelate complex.

-

Cool the solution to room temperature and filter to remove any unreacted starting material.

-

To the filtrate, add a saturated aqueous solution of NH₄PF₆ dropwise with stirring until no more orange precipitate forms. The PF₆⁻ counterion replaces the initial Cl⁻, yielding a salt that is less soluble in the reaction medium, thus facilitating isolation.

-

Cool the mixture in an ice bath for 30 minutes.

-

Collect the orange precipitate by vacuum filtration.

-

Wash the solid with cold water, followed by a small amount of cold ethanol, and finally with diethyl ether.

-

Dry the product, --INVALID-LINK--₂, under vacuum. Yield is typically >80%.

The Key Conversion: Hydroxyl to Chloromethyl

This is the critical step where the stable hydroxymethyl groups are converted to the reactive chloromethyl handles. The chosen method uses oxalyl chloride and a catalytic amount of DMF in a non-protic solvent, which is a standard procedure for converting alcohols to chlorides under mild conditions.[3]

Diagram 2: Experimental workflow for the chlorination reaction.

Protocol 3.1: Synthesis of Ru(bpy)₂(bpy(CH₂Cl)₂)₂

Safety First: This procedure must be performed in a well-ventilated fume hood. Oxalyl chloride is highly toxic, corrosive, and reacts violently with water. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Materials:

-

--INVALID-LINK--₂ (from Protocol 2.2)

-

Oxalyl chloride ((COCl)₂)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Diethyl ether, anhydrous

Procedure:

-

Dissolve --INVALID-LINK--₂ (0.50 g, 0.51 mmol) in 20 mL of anhydrous acetonitrile in a flame-dried, two-neck round-bottom flask under an inert atmosphere.

-

Add one drop of anhydrous DMF via syringe. The DMF reacts with oxalyl chloride to form the Vilsmeier reagent, which is the active chlorinating agent.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add oxalyl chloride (0.18 mL, 2.04 mmol, 4 equiv.) dropwise to the stirred solution via syringe. Gas evolution (CO, CO₂) will be observed.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours.

-

The product is isolated by precipitation. Slowly add the reaction mixture to 150 mL of vigorously stirring anhydrous diethyl ether.

-

A fine orange/red precipitate will form. Collect the solid by vacuum filtration (ensure the filtration apparatus is dry).

-

Wash the product thoroughly with several portions of anhydrous diethyl ether to remove any excess reagents.

-

Dry the final product, --INVALID-LINK--₂, under high vacuum. Yields for this step are typically excellent (>90%).[3]

Comprehensive Characterization: A Self-Validating System

Thorough characterization is essential to confirm the identity and purity of the synthesized complexes. The data below serves as a benchmark for a successful synthesis.

| Technique | Precursor: ...bpy(CH₂OH)₂]²⁺ | Final Product: ...bpy(CH₂Cl)₂]²⁺ | Rationale for Change |

| ¹H NMR | Singlet ~4.8 ppm (-CH ₂OH) Triplet ~5.5 ppm (-OH ) | Singlet ~5.0 ppm (-CH ₂Cl) Disappearance of -OH signal | Downfield shift of methylene protons due to the electron-withdrawing Cl atom; disappearance of the exchangeable hydroxyl proton.[6] |

| ¹³C NMR | Signal ~63 ppm (-C H₂OH) | Signal ~45 ppm (-C H₂Cl) | Upfield shift of the methylene carbon upon chlorination. |

| ESI-MS | M²⁺ peak corresponding to the hydroxymethyl complex cation | M²⁺ peak corresponding to an increase of 37 amu (2x(Cl-OH)) | Confirms the molecular weight of the complex cation and successful substitution.[7] |

| FTIR | Broad O-H stretch (~3400 cm⁻¹) | Disappearance of O-H stretch | Confirms the removal of the hydroxyl groups.[5] |

| UV-Vis | MLCT band ~450-460 nm | Minor shift in MLCT band | The core electronic structure is largely preserved, but slight shifts can occur due to electronic changes at the periphery.[7] |

Applications in Research and Drug Development

The successful synthesis of [Ru(bpy)₂(bpy(CH₂Cl)₂)]²⁺ and its analogues opens a gateway to a vast array of applications. The two chloromethyl groups are potent electrophiles, readily undergoing nucleophilic substitution reactions. This allows for:

-

Bioconjugation: Covalent attachment of the ruthenium complex to proteins, peptides, or DNA for targeted drug delivery or cellular imaging.[2]

-

Surface Immobilization: Anchoring the complex to surfaces like metal oxides for applications in solar energy conversion or catalysis.[8]

-

Polymerization: Incorporation of the ruthenium complex into polymer chains to create advanced materials with unique photophysical properties.[9]

In drug development, these complexes are investigated as potential anticancer agents. The ruthenium center can interact with biological targets like DNA, and the overall structure can be designed to induce apoptosis in cancer cells, often through mechanisms involving reactive oxygen species (ROS) generation.[7][10][11]

References

- 1. Encapsulation of Ru(II) Polypyridine Complexes for Tumor-Targeted Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The development of ruthenium(ii) polypyridyl complexes and conjugates for in vitro cellular and in vivo applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. scholarworks.uark.edu [scholarworks.uark.edu]

- 5. researchgate.net [researchgate.net]

- 6. Bipyridine Ruthenium(II) Complexes with Halogen-Substituted Salicylates: Synthesis, Crystal Structure, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and characterization of tris(heteroleptic) Ru(II) complexes bearing styryl subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. Development of four ruthenium polypyridyl complexes as antitumor agents: Design, biological evaluation and mechanism investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ruthenium Complexes as Anticancer Agents: A Brief History and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Precursor: Application Notes for 4,4'-Bis(chloromethyl)-2,2'-bipyridyl in Functional Material Synthesis

Introduction: Unlocking Potential with a Reactive Bipyridine Ligand

In the landscape of materials science and drug development, the rational design of functional molecules is paramount. 4,4'-Bis(chloromethyl)-2,2'-bipyridyl stands out as a critical and highly versatile precursor, bridging the gap between simple organic molecules and complex, high-performance materials. Its structure is deceptively simple: a rigid, aromatic 2,2'-bipyridine core, renowned for its exceptional metal-chelating properties, is flanked by two reactive chloromethyl groups. This unique combination of a stable chelating unit and reactive functionalities makes it an ideal building block for a diverse array of materials, including porous organic polymers (POPs), functionalized metal-organic frameworks (MOFs), and novel catalytic and sensing platforms.

The bipyridine moiety provides a predictable and robust coordination site for a vast range of metal ions, forming stable complexes that are central to catalysis, photophysics, and electrochemistry. Concurrently, the two benzylic chloride groups serve as powerful electrophilic sites, readily undergoing nucleophilic substitution reactions. This allows for the covalent linkage of the bipyridine unit into extended polymeric or framework structures, or for its attachment to surfaces and other molecular scaffolds.

This technical guide provides researchers, materials scientists, and drug development professionals with a comprehensive overview of the synthesis of this compound and detailed protocols for its application as a precursor in the synthesis of functional materials. We will delve into the causality behind experimental choices, provide validated protocols, and explore the characterization and potential applications of the resulting materials.

PART 1: Synthesis of the Precursor: this compound

A reliable and efficient synthesis of the title compound is the essential first step for any subsequent application. The procedure detailed in Organic Syntheses provides a robust and scalable method, which proceeds via a two-step process from the commercially available 4,4'-dimethyl-2,2'-bipyridine.[1]

Step 1: Synthesis of 4,4'-Bis[(trimethylsilyl)methyl]-2,2'-bipyridine

This initial step involves the formation of a dianion from 4,4'-dimethyl-2,2'-bipyridine using a strong base, lithium diisopropylamide (LDA), followed by quenching with trimethylsilyl chloride (TMSCl). The TMS groups are introduced to activate the methyl positions for the subsequent chlorination.

Step 2: Chlorination to Yield this compound

The trimethylsilyl groups are then displaced by chloride in the presence of a fluoride source (Cesium Fluoride) and a chlorine source (Hexachloroethane). This reaction proceeds efficiently to yield the final product.

Detailed Synthetic Protocol

The following protocol is adapted from Smith, A. P.; Lamba, J. J. S.; Fraser, C. L. Org. Synth.2002 , 78, 82.

Materials and Equipment:

-

Two-necked round-bottomed flasks, magnetic stirrer, nitrogen inlet, rubber septa, cannula

-

Tetrahydrofuran (THF), anhydrous

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

4,4'-Dimethyl-2,2'-bipyridine

-

Trimethylsilyl chloride (TMSCl)

-

Acetonitrile, anhydrous

-

Hexachloroethane

-

Cesium fluoride (CsF)

-

Standard glassware for extraction and purification (separatory funnel, rotary evaporator)

-

Silica gel for flash chromatography

Protocol:

A. 4,4'-Bis[(trimethylsilyl)methyl]-2,2'-bipyridine

-

In a 500-mL two-necked flask under a nitrogen atmosphere, charge anhydrous THF (90 mL) and diisopropylamine (9.8 mL, 69.7 mmol).

-

Cool the flask to -78 °C (dry ice/acetone bath).

-

Slowly add n-BuLi (1.7 M in hexanes, 36.0 mL, 61.4 mmol). Stir at -78 °C for 10 min, warm to 0 °C for 10 min, then re-cool to -78 °C. This forms the LDA solution.

-

In a separate 250-mL flask, dissolve 4,4'-dimethyl-2,2'-bipyridine (5.14 g, 27.9 mmol) in anhydrous THF (130 mL).

-

Using a cannula, transfer the bipyridine solution to the cold LDA solution. A deep red/purple color should develop, indicating dianion formation. Stir for 15 min at -78 °C.

-

Add TMSCl (15.8 mL, 124 mmol) dropwise to the reaction mixture at -78 °C. The color should fade.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Quench the reaction by pouring it into a separatory funnel containing saturated aqueous sodium bicarbonate (NaHCO₃, ~200 mL).

-

Extract the product with dichloromethane (3 x 300 mL).

-

Combine the organic layers, wash with brine (~200 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter and concentrate under reduced pressure to afford 4,4'-Bis[(trimethylsilyl)methyl]-2,2'-bipyridine as an off-white solid (Typical yield: ~97%).[1]

B. 4,4'-Bis(chloromethyl)-2,2'-bipyridine

-

In a 500-mL two-necked flask, place 4,4'-bis[(trimethylsilyl)methyl]-2,2'-bipyridine (5.22 g, 15.9 mmol), hexachloroethane (15.1 g, 63.6 mmol), and cesium fluoride (9.65 g, 63.6 mmol) under a nitrogen atmosphere.

-

Add anhydrous acetonitrile (260 mL).

-

Heat the heterogeneous mixture to 60 °C and stir for approximately 3.5 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the mixture to room temperature and remove the solvent via rotary evaporation.

-

Resuspend the residue in dichloromethane (~400 mL) and filter to remove inorganic salts.

-

Wash the filtrate with saturated aqueous NaHCO₃ (2 x 200 mL) and then with brine (200 mL).

-

Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash chromatography on silica gel (using ethyl acetate as eluent) or by recrystallization from hot absolute ethanol to yield 4,4'-Bis(chloromethyl)-2,2'-bipyridine as a white crystalline solid.[1]

| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | 1H NMR (CDCl₃, 300 MHz) δ (ppm) |

| This compound | 253.12 | 98-100 | 8.70 (d, 2H), 8.43 (s, 2H), 7.38 (dd, 2H), 4.63 (s, 4H) |

Table 1: Physicochemical and Spectroscopic Data for this compound.[1]

PART 2: Application in Porous Organic Polymer (POP) Synthesis

The reactive chloromethyl groups make this compound an excellent monomer for the synthesis of Porous Organic Polymers (POPs). These materials are characterized by their robust covalent linkages, high thermal and chemical stability, and permanent porosity. The bipyridine units incorporated into the polymer network can serve as binding sites for metal catalysts or as functional sites themselves. A common synthetic route is the Menshutkin reaction, where the chloromethyl groups react with nucleophilic linkers, such as other bipyridines, to form a charged, porous framework.[2][3]

Rationale for Experimental Choices

-

Reaction Type (Menshutkin Reaction): This reaction involves the quaternization of a tertiary amine (like a pyridine nitrogen) by an alkyl halide. It is a form of nucleophilic substitution that is highly efficient for creating C-N bonds and forming ionic polymer networks. The resulting viologen-like linkages can impart interesting electronic and redox properties to the material.

-

Solvent Selection: High-boiling point, polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are typically chosen. These solvents can effectively solvate the charged intermediates and the growing polymer chains, preventing premature precipitation and allowing the formation of an ordered, porous network. The choice of solvent can also influence the resulting morphology and crystallinity of the POP.

Protocol: Synthesis of a Bipyridinium-Based Porous Ionic Polymer

This protocol describes the synthesis of a porous ionic polymer via the cross-linking of this compound with 4,4'-bipyridine.

Materials and Equipment:

-

This compound

-

4,4'-Bipyridine

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Schlenk tube or sealed reaction vessel

-

Oven or heating block

-

Centrifuge and filtration apparatus

-

Methanol, Acetone

Protocol:

-

In a 20 mL Schlenk tube, combine this compound (63.3 mg, 0.25 mmol) and 4,4'-bipyridine (39.0 mg, 0.25 mmol).

-

Add 5 mL of anhydrous DMF to the tube.

-

Seal the tube under a nitrogen atmosphere.

-

Heat the reaction mixture at 120 °C for 72 hours. A solid precipitate will form.

-

After cooling to room temperature, collect the solid product by filtration or centrifugation.

-

Wash the polymer extensively to remove unreacted monomers and solvent. This is a critical step for achieving high porosity. Wash sequentially with DMF (3 x 20 mL), methanol (3 x 20 mL), and acetone (3 x 20 mL).

-

Dry the resulting polymer under vacuum at 100 °C for 12 hours to yield the final porous ionic polymer.

Caption: Workflow for Porous Organic Polymer Synthesis.

Characterization of the Resulting POP:

-

FT-IR Spectroscopy: To confirm the formation of the polymer network. Look for the disappearance of the C-Cl stretching vibration and the appearance of new bands associated with the bipyridinium structure.

-

Solid-State NMR: Provides detailed structural information about the polymer backbone.

-

Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer. POPs often exhibit high decomposition temperatures (>300 °C).

-

Nitrogen Sorption Analysis: To determine the porosity. Key parameters include the BET surface area, pore volume, and pore size distribution.

| Property | Typical Value Range |

| BET Surface Area | 50 - 1000 m²/g |

| Thermal Stability (Td5%) | > 300 °C |

| Application | Heterogeneous Catalysis (e.g., CO₂ fixation)[3] |

Table 2: Typical Properties of Bipyridinium-Based Porous Organic Polymers.

PART 3: Application in Metal-Organic Framework (MOF) Functionalization

While direct synthesis of MOFs using this compound can be challenging due to the reactivity of the chloromethyl groups under solvothermal conditions, it is an exceptional reagent for the post-synthetic modification (PSM) of existing MOFs.[4][5] PSM allows for the introduction of new functionalities into a pre-formed, stable framework, thereby tailoring its properties for specific applications.

Rationale for Experimental Choices

-

MOF Selection: A suitable parent MOF must contain accessible functional groups that can react with the chloromethyl groups. MOFs containing uncoordinated amine or hydroxyl groups on their linkers are ideal candidates. For example, UiO-66-NH₂, which contains amino-functionalized terephthalate linkers, is a robust and widely used platform for PSM.

-

Reaction Conditions: The PSM reaction is typically carried out under milder conditions than the initial MOF synthesis to preserve the framework's crystallinity. A suitable solvent is chosen that can swell the MOF structure, allowing the reagent to diffuse into the pores, but does not dissolve the framework. A non-nucleophilic base is often added to scavenge the HCl byproduct, which could otherwise degrade acid-sensitive MOFs.

Protocol: Post-Synthetic Modification of UiO-66-NH₂

This protocol describes the covalent attachment of the bipyridine moiety to the amino groups of the UiO-66-NH₂ framework via nucleophilic substitution.

Materials and Equipment:

-

Synthesized and activated UiO-66-NH₂

-

This compound

-

Anhydrous Acetonitrile (MeCN)

-

Triethylamine (TEA)

-

Soxhlet extraction apparatus

-

Centrifuge

Protocol:

-

Activate the parent MOF (UiO-66-NH₂) by heating under vacuum to remove guest molecules from the pores.

-

In a round-bottom flask, suspend the activated UiO-66-NH₂ (100 mg) in anhydrous acetonitrile (20 mL).

-

Add a solution of this compound (50 mg, 0.2 mmol, using one chloromethyl group per linker for calculation) and triethylamine (0.5 mL) in anhydrous acetonitrile (10 mL). The bipyridyl reagent is used in excess to promote functionalization.

-

Heat the suspension at 80 °C under a nitrogen atmosphere with stirring for 24 hours.

-

Cool the mixture to room temperature and collect the solid by centrifugation.

-

Wash the functionalized MOF with fresh acetonitrile (3 x 20 mL) to remove unreacted reagents.

-

Purify the material by Soxhlet extraction with methanol for 24 hours to ensure all unreacted species and byproducts are removed from the pores.

-

Dry the final material, now denoted as UiO-66-NH-CH₂-bpy, under vacuum at 120 °C.

Caption: Post-Synthetic Modification (PSM) Workflow.

Characterization and Application: The resulting bipyridine-functionalized MOF can now be used to coordinate metal ions within the pores. This creates a single-site heterogeneous catalyst. For example, coordinating with a ruthenium precursor could yield a material for photocatalytic hydrogen evolution.

-

Characterization: Confirm successful functionalization using FT-IR (appearance of bipyridine-related peaks), solid-state NMR, and elemental analysis (presence of additional nitrogen). Powder X-ray diffraction (PXRD) is crucial to confirm that the MOF's crystalline structure was maintained during PSM.

-

Application Example (Photocatalysis): The bipyridine sites can be metalated with a photosensitizer or a catalytic metal. For instance, a ruthenium complex can be coordinated to the bipyridine units to create a light-harvesting MOF for photocatalytic reactions like water splitting or CO₂ reduction.

| Property | UiO-66-NH₂ (Parent) | UiO-66-NH-CH₂-bpy (Functionalized) |

| BET Surface Area | ~1100-1200 m²/g | ~800-1000 m²/g (decrease due to added mass) |

| Functionality | Primary Amine | Bipyridyl Metal-Chelating Site |

| Potential Application | Gas Sorption, Base Catalysis | Heterogeneous Catalysis, Photocatalysis |

Table 3: Comparison of Parent and Functionalized MOF Properties.

PART 4: Applications in Catalysis and Sensing

The ability to immobilize the bipyridyl unit onto solid supports or incorporate it into polymer backbones opens up a vast range of applications in heterogeneous catalysis and chemical sensing.

Application in Heterogeneous Catalysis

Materials derived from this compound can be used to create robust and recyclable catalysts. By coordinating a catalytically active metal (e.g., Palladium, Ruthenium, Copper) to the bipyridine sites within a polymer or MOF, one can create a solid-phase catalyst that mimics the activity of its homogeneous counterpart but with the added benefits of easy separation and reuse.

Example Application: CO₂ Fixation Porous ionic polymers containing bipyridinium and halide moieties, synthesized from precursors like 4,4'-bis(chloromethyl)biphenyl (a structural analog), have shown excellent activity as metal-free catalysts for the cycloaddition of CO₂ to epoxides, yielding valuable cyclic carbonates.[3] The catalytic activity stems from a synergistic effect between the electrophilic viologen unit and the nucleophilic halide anion.

| Catalyst System | Substrate | Conditions | Yield | Turnover Frequency (TOF) |

| Bipyridinium POP | Epichlorohydrin + CO₂ | 40 °C, 1 bar CO₂ | >95% | High (specific value depends on catalyst loading) |

Table 4: Representative Catalytic Performance Data.

Application in Electrochemical Sensing

The bipyridine unit can be incorporated into polymers and cast as a film on an electrode surface. The bipyridine's ability to chelate specific metal ions, or the redox activity of the resulting metal complex, can be exploited for electrochemical sensing. The chloromethyl groups allow for strong covalent attachment to electrode surfaces that have been pre-functionalized with nucleophilic groups (e.g., amines via silanization).

Design Rationale:

-

Immobilization: The polymer is synthesized from this compound.

-

Electrode Modification: The polymer is coated onto a glassy carbon or screen-printed electrode.

-

Detection Mechanism: The bipyridine sites on the polymer film can selectively bind a target analyte (e.g., a heavy metal ion like Cu²⁺ or Pb²⁺). This binding event can be transduced into an electrical signal (e.g., a change in current or potential) via techniques like differential pulse voltammetry or square wave voltammetry. The pre-concentration of the analyte on the electrode surface by the bipyridine-polymer enhances the sensitivity.

Caption: Principle of an Electrochemical Sensor.

| Sensor System | Analyte | Technique | Detection Limit (LOD) |

| Bipyridine-Polymer Modified Electrode | Heavy Metal Ions (e.g., Cu²⁺) | Anodic Stripping Voltammetry | Low µM to nM range |

Table 5: Representative Performance of Bipyridine-Based Sensors.

Conclusion